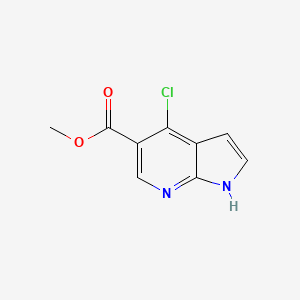

Methyl 4-chloro-7-azaindole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEYNNIKJFNFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 4-chloro-7-azaindole-5-carboxylate: An In-depth Technical Guide

Foreword for the Modern Researcher

The 7-azaindole scaffold is a cornerstone in contemporary medicinal chemistry, prized for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds.[1] The targeted synthesis of specifically functionalized derivatives, such as methyl 4-chloro-7-azaindole-5-carboxylate, is of paramount importance for the development of novel therapeutics, including kinase inhibitors. This guide provides a comprehensive, in-depth exploration of a robust synthetic route to this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations that inform each stage of the synthesis, offering a holistic understanding for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that commences with the commercially available 7-azaindole. The chosen strategy prioritizes regioselectivity and the management of reactive sites through a carefully orchestrated sequence of reactions. The core logic of the synthesis involves the initial functionalization of the pyridine ring, followed by the introduction of the desired substituent on the pyrrole ring. This is achieved through a protection-deprotection strategy coupled with directed ortho-metalation.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Core Intermediate: 4-Chloro-7-azaindole

The initial phase of the synthesis focuses on the regioselective introduction of a chlorine atom at the C4 position of the 7-azaindole nucleus. A direct electrophilic chlorination of 7-azaindole is challenging due to the competing reactivity of the pyrrole ring. Therefore, a more controlled approach via the N-oxide is employed.

Step 1.1: N-Oxidation of 7-Azaindole

Causality of Experimental Choices: The pyridine nitrogen of 7-azaindole is nucleophilic and can be selectively oxidized to the corresponding N-oxide. This transformation serves a dual purpose: it deactivates the pyridine ring towards electrophilic attack, thereby preventing side reactions, and it activates the C4 position for subsequent nucleophilic substitution-like reactions. Hydrogen peroxide is a cost-effective and environmentally benign oxidant, making it a suitable choice for this transformation.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-azaindole in a suitable organic solvent such as ethyl acetate or acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of hydrogen peroxide (30-35% in water) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove the solvent. The resulting crude 7-azaindole-N-oxide is often carried forward to the next step without extensive purification.

Step 1.2: Chlorination of 7-Azaindole-N-oxide

Causality of Experimental Choices: The introduction of the chloro group at the C4 position is achieved by treating the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[3] The N-oxide functionality makes the C4 position susceptible to attack. The addition of a tertiary amine base, such as diisopropylethylamine (DIPEA), can catalyze the reaction and improve yields by scavenging the generated HCl.[2]

Experimental Protocol:

-

To a flask containing the crude 7-azaindole-N-oxide from the previous step, add acetonitrile as a solvent.

-

Carefully add phosphorus oxychloride (POCl₃) dropwise at room temperature. An exothermic reaction may be observed.

-

Add a catalytic amount of diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

The product, 4-chloro-7-azaindole, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.[3]

Quantitative Data Summary for Part 1:

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1.1 | 7-Azaindole | 7-Azaindole-N-oxide | H₂O₂ | >95% (crude) |

| 1.2 | 7-Azaindole-N-oxide | 4-Chloro-7-azaindole | POCl₃, DIPEA | 80-90% |

Part 2: Functionalization at the C5 Position

With the 4-chloro-7-azaindole core in hand, the next phase involves the introduction of the methyl carboxylate group at the C5 position. This is achieved through a directed ortho-metalation strategy, which requires protection of the acidic N-H of the pyrrole ring.

Step 2.1: N-Protection of 4-Chloro-7-azaindole

Causality of Experimental Choices: The acidic proton on the pyrrole nitrogen must be protected to prevent it from interfering with the subsequent lithiation step. A bulky silyl protecting group, such as triisopropylsilyl (TIPS), is ideal for this purpose. The steric hindrance of the TIPS group directs the deprotonation to the C5 position and prevents lithiation at the C2 position. Furthermore, the TIPS group is stable to the strongly basic conditions of lithiation but can be readily removed under acidic or fluoride-mediated conditions.[4][5]

Experimental Protocol:

-

Dissolve 4-chloro-7-azaindole in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base such as sodium hydride (NaH) or triethylamine (Et₃N).

-

Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPSCl) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Step 2.2: Regioselective Lithiation and Carboxylation

Causality of Experimental Choices: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In this case, the silyl-protected nitrogen directs a strong base, such as sec-butyllithium (sec-BuLi), to deprotonate the adjacent C5 position. The resulting lithiated species is a potent nucleophile that can react with an electrophile to introduce the desired functional group. Chloroethyl chloroformate is chosen as the electrophile to introduce an ethyl carboxylate group.[6] While methyl chloroformate could be used directly, the use of the ethyl ester followed by hydrolysis and re-esterification provides a robust and often higher-yielding route.

Experimental Protocol:

-

Dissolve the N-TIPS protected 4-chloro-7-azaindole in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of sec-butyllithium (sec-BuLi) in cyclohexane dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

In a separate flask, prepare a solution of chloroethyl chloroformate in anhydrous THF and cool it to -78 °C.

-

Slowly add the lithiated azaindole solution to the chloroformate solution via cannula, again maintaining a low temperature.

-

After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, and then extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.[6]

Step 2.3: Hydrolysis and Deprotection

Causality of Experimental Choices: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using an aqueous solution of sodium hydroxide in an alcohol co-solvent. This step also facilitates the removal of the TIPS protecting group, which is labile to the aqueous basic workup conditions, although a separate acidic workup step ensures complete deprotection.

Experimental Protocol:

-

Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to 60 °C and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 4 with 1N hydrochloric acid.

-

The product, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[6]

Part 3: Final Esterification to Target Molecule

The final step is the conversion of the carboxylic acid to the desired methyl ester.

Step 3.1: Fischer Esterification

Causality of Experimental Choices: The Fischer-Speier esterification is a classic and efficient method for converting a carboxylic acid to an ester using an excess of the corresponding alcohol in the presence of an acid catalyst.[7][8][9] Using methanol as both the solvent and the reagent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[10][11]

Experimental Protocol:

-

Suspend 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete formation of the product.

-

Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield this compound as a solid.

Quantitative Data Summary for Parts 2 & 3:

| Step | Starting Material | Product | Reagents | Typical Yield |

| 2.1 | 4-Chloro-7-azaindole | 4-Chloro-1-(TIPS)-7-azaindole | TIPSCl, NaH | 85-95% |

| 2.2 | 4-Chloro-1-(TIPS)-7-azaindole | Ethyl 4-chloro-1-(TIPS)-7-azaindole-5-carboxylate | sec-BuLi, ClCO₂Et | 70-80% |

| 2.3 | Ethyl 4-chloro-1-(TIPS)-7-azaindole-5-carboxylate | 4-Chloro-7-azaindole-5-carboxylic acid | NaOH, EtOH | 75-85% |

| 3.1 | 4-Chloro-7-azaindole-5-carboxylic acid | This compound | MeOH, H₂SO₄ | 80-90% |

Characterization Data

This compound:

-

¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), aromatic protons on the pyridine and pyrrole rings, and a broad singlet for the N-H proton (above 11 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally.

-

¹³C NMR (DMSO-d₆): Expected signals include a peak for the ester carbonyl carbon (around 165 ppm), a peak for the methyl carbon of the ester (around 52 ppm), and signals for the aromatic carbons of the azaindole core.

-

Mass Spectrometry (ESI): m/z calculated for C₉H₇ClN₂O₂ [M+H]⁺: 211.02; found: 211.0.

Conclusion

The synthesis of this compound presented herein is a robust and well-precedented route that provides access to this valuable building block for drug discovery. By understanding the rationale behind each synthetic step—from the strategic N-oxidation to the regioselective C-H functionalization and final esterification—researchers can confidently and efficiently produce this key intermediate. The principles outlined in this guide are broadly applicable to the synthesis of other functionalized azaindole derivatives, highlighting the power of modern synthetic organic chemistry in advancing pharmaceutical research.

References

-

Pharmaffiliates. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(10), 1786-1795. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. Retrieved from [Link]

-

CHEMISTRY 1000. (n.d.). Protecting Groups – A Necessary Evil?. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. Retrieved from [Link]

-

SciELO México. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. J. Mex. Chem. Soc., 55(3), 133-136. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

-

ResearchGate. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

- 1. Azaindole synthesis [organic-chemistry.org]

- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 3. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

Methyl 4-chloro-7-azaindole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in modern medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active molecules.[1] Its strategic incorporation of a nitrogen atom into the six-membered ring fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced pharmacological profiles.[1] Notably, the 7-azaindole core is a cornerstone in the design of kinase inhibitors, where its pyridine nitrogen and pyrrole N-H group mimic the hinge-binding interactions of the adenine core of ATP.[2]

This guide focuses on a key derivative, Methyl 4-chloro-7-azaindole-5-carboxylate (CAS No. 951625-93-7). This compound is not merely an intermediate; it is a highly functionalized building block engineered for versatility in drug development. The chlorine atom at the C-4 position serves as a versatile handle for cross-coupling reactions, while the methyl carboxylate at C-5 provides a reactive site for amide bond formation, enabling the exploration of diverse chemical space. Its most prominent application lies in the synthesis of Janus kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and myeloproliferative disorders.[3][4][5] This document provides an in-depth examination of its chemical properties, a validated synthesis protocol, reactivity profile, and its application in the synthesis of advanced pharmaceutical agents.

Physicochemical and Spectroscopic Profile

Understanding the core properties of a building block is fundamental to its effective use in multi-step syntheses. The data presented below has been aggregated from supplier specifications and analysis of its parent carboxylic acid.

Core Chemical Properties

| Property | Value | Source/Comment |

| CAS Number | 951625-93-7 | [6][7] |

| Molecular Formula | C₉H₇ClN₂O₂ | [6][7] |

| Molecular Weight | 210.62 g/mol | [6][7] |

| Appearance | Off-white to light yellow solid/powder | Inferred from related compounds. |

| Storage | 2-8 °C under inert gas (Nitrogen or Argon) | [7] |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in Chloroform. | Inferred from synthetic protocols. |

| Melting Point | Not experimentally reported. Precursor 4-chloro-7-azaindole melts at 176-181 °C. | [8] |

Spectroscopic Signature

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~12.0-12.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring. Its chemical shift is highly dependent on solvent and concentration.

-

δ ~8.2-8.4 ppm (d, 1H): Aromatic proton at the C-6 position, adjacent to the electron-withdrawing carboxylate group.

-

δ ~7.5-7.7 ppm (d, 1H): Aromatic proton at the C-2 position of the pyrrole ring.

-

δ ~6.6-6.8 ppm (d, 1H): Aromatic proton at the C-3 position of the pyrrole ring.

-

δ ~3.9 ppm (s, 3H): The sharp singlet of the methyl ester (-OCH₃) protons.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~165 ppm: Carbonyl carbon of the methyl ester.

-

δ ~150-155 ppm: Aromatic carbons C-7a and C-4.

-

δ ~125-135 ppm: Aromatic carbons C-6, C-2, and C-5.

-

δ ~110-120 ppm: Aromatic carbons C-3a.

-

δ ~100 ppm: Aromatic carbon C-3.

-

δ ~52 ppm: Methyl carbon of the ester.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The most logical and field-proven approach involves the functionalization of the commercially available 4-chloro-7-azaindole. The key challenge is the selective introduction of the carboxylate group at the C-5 position, which is achieved through a directed ortho-metalation strategy.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized, best-practice methodology derived from established procedures for the synthesis of the direct carboxylic acid precursor.[3]

Step 1: N-H Protection of 4-Chloro-7-azaindole

-

Rationale: The acidic N-H of the pyrrole ring would interfere with the subsequent organolithium-mediated metalation. Protection with a bulky silyl group like triisopropylsilyl (TIPS) is ideal as it directs metalation away from the C-2 position and is stable to the strongly basic conditions, yet readily removable.

-

Procedure:

-

To a stirred solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~6 mL/g) under a nitrogen atmosphere, cool the mixture to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting suspension at 0 °C for 1 hour.

-

Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine which is often used without further purification.

-

Step 2: Regioselective Carboxylation via Directed Metalation

-

Rationale: The TIPS group at the N-1 position, in conjunction with the pyridine nitrogen, directs the deprotonation by a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) specifically to the C-5 position. This generates a nucleophilic carbanion that can be trapped with an electrophile. Ethyl chloroformate is used to install the carboxylate group.

-

Procedure:

-

Dissolve the protected intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~5 mL/g) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add s-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 2.0 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the deep red solution at -78 °C for 1 hour.

-

Add ethyl chloroformate (2.0 eq) dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic phase is washed, dried, and concentrated. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate .

-

Step 3: Saponification and Deprotection

-

Rationale: The ethyl ester is first hydrolyzed to the more stable carboxylic acid under basic conditions. The TIPS group is then cleaved under fluoride-mediated conditions (like TBAF) or during the acidic workup, though specific conditions for the latter may vary. The protocol here describes a sequential process for clarity.

-

Procedure:

-

Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to 60 °C for 2 hours.

-

Cool the reaction and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~4 with 1N HCl.

-

Collect the precipitated white solid by filtration. This solid is 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid .

-

Dissolve this solid in THF and treat with tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq) at room temperature for 1 hour.

-

Concentrate the mixture and purify by recrystallization or precipitation to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid .[3]

-

Step 4: Fischer Esterification

-

Rationale: The final step is a classic Fischer esterification, converting the carboxylic acid to the desired methyl ester using methanol as both reagent and solvent, catalyzed by a strong acid.[11]

-

Procedure:

-

Suspend the carboxylic acid from Step 3 (1.0 eq) in methanol (~20 mL/g).

-

Add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, This compound .

-

Chemical Reactivity and Derivatization

The strategic placement of three distinct functional groups (C4-Cl, C5-Ester, N1-H) makes this molecule a powerful platform for combinatorial library synthesis.

Core Reactivity Diagram

Caption: Key reactive sites and their synthetic utility.

Key Transformation Protocols

A. Suzuki-Miyaura Cross-Coupling at C-4

-

Rationale: The C-Cl bond on the electron-deficient pyridine ring is an excellent substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is paramount for installing aryl or heteroaryl moieties that often occupy the hydrophobic regions of kinase ATP-binding sites.

-

Exemplary Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

-

Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool, dilute with water, and extract with an organic solvent. Purify via column chromatography.

-

B. Amide Formation at C-5

-

Rationale: The methyl ester is readily converted into a diverse range of amides. This is a primary strategy for modulating physicochemical properties (like solubility) and for introducing vectors that can form additional hydrogen bonds with the target protein. The reaction proceeds via hydrolysis of the ester followed by a standard peptide coupling.

-

Exemplary Protocol:

-

Hydrolysis: Stir the starting ester (1.0 eq) in a THF/water mixture with lithium hydroxide (LiOH, 2.0-3.0 eq) at room temperature until hydrolysis is complete. Acidify to precipitate the carboxylic acid, which is then isolated.

-

Amidation: Dissolve the resulting carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).

-

Stir at room temperature for several hours.

-

Work up by diluting with water and extracting the product. Purify as needed.

-

C. N-Alkylation of the Pyrrole Ring

-

Rationale: Alkylation at the N-1 position removes a key hydrogen bond donor. This can be used to probe the importance of this interaction for target binding or to block metabolic degradation at this site.

-

Exemplary Protocol:

-

Combine the starting material (1.0 eq) and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) in an anhydrous solvent like DMF or acetonitrile.

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq).

-

Stir the reaction at a suitable temperature (room temperature to 60 °C) until completion.

-

Filter off the inorganic salts and concentrate the filtrate. Purify the residue by chromatography.

-

Application in Drug Discovery: A Gateway to JAK Inhibitors

The primary value of this compound is its role as a key building block in the synthesis of JAK inhibitors.[3] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines involved in immunity and inflammation, making its inhibition a powerful therapeutic strategy.[4]

The synthesis of advanced JAK inhibitors often involves a convergent strategy where the 7-azaindole core, functionalized via the C-4 and C-5 positions, is coupled to another complex fragment.

Exemplary Synthetic Application

The precursor, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a documented intermediate in the synthesis of potent JAK inhibitors.[3] The general synthetic strategy is as follows:

-

Amide Formation: The C-5 carboxylic acid is converted to a primary amide (-CONH₂).

-

Hofmann or Curtius Rearrangement: The amide is converted to a C-5 amine (-NH₂), often protected in situ.

-

Nucleophilic Aromatic Substitution (SₙAr): The C-4 chloro group is displaced by a nucleophile, typically a substituted amine, which constitutes the other major fragment of the final drug molecule. This step is the cornerstone of the molecule's utility.

-

Final Elaboration: The C-5 amine is deprotected and further functionalized to complete the synthesis of the target drug.

This modular approach allows for the rapid generation of analogues by varying the nucleophile used in the SₙAr step and the groups appended to the C-5 amine, making it an ideal scaffold for lead optimization campaigns.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for the methyl ester is not widely published, data for the parent carboxylic acid provides a strong basis for handling procedures.

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid generating dust. Keep away from strong oxidizing agents and strong acids/bases.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[7]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical research and development. Its pre-functionalized core allows for the efficient and regioselective introduction of key pharmacophoric features through well-established synthetic transformations like Suzuki coupling and amidation. Its proven utility in the synthesis of JAK inhibitors underscores its importance and positions it as a critical tool for scientists and researchers dedicated to developing next-generation therapies for inflammatory and autoimmune diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in drug discovery programs.

References

- How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? (Source: X-MOL) [Link: https://www.x-mol.com/ask/question/151700]

- 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/synthesis/958230-19-8.htm]

- Supporting Information. (Source: The Royal Society of Chemistry) [Link: https://www.rsc.

- Methyl 4-chloro-5-azaindole-2-carboxylate 688357-19-9. (Source: Sigma-Aldrich) [Link: https://www.sigmaaldrich.com/US/en/product/syx/syx00421]

- 951625-93-7 | this compound. (Source: Moldb) [Link: https://www.moldb.com/moldb/951625-93-7.html]

- 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. (Source: PubChem) [Link: https://pubchem.ncbi.nlm.nih.gov/compound/26076440]

- US10844057B2 - Process for preparing JAK inhibitors and intermediates thereof. (Source: Google Patents) [Link: https://patents.google.

- US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds. (Source: Google Patents) [Link: https://patents.google.

- CN102746295B - Preparation method for 4-substituted-7-azaindole. (Source: Google Patents) [Link: https://patents.google.

- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. (Source: Matrix Scientific) [Link: https://www.

- 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/spectrum/23612-48-8_1HNMR.htm]

- 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/synthesis/800401-68-7.htm]

- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. (Source: Protheragen) [Link: https://www.protheragen.

- Synthetic method of 7-azaindole-5-chloro-6-carboxylic acid. (Source: Eureka | Patsnap) [Link: https://eureka.patsnap.

- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (Source: Google Patents) [Link: https://patents.google.

- CN110128421B - Simple preparation method of 5-halogenated-7-azaindole. (Source: Google Patents) [Link: https://patents.google.

- Key Chemical Intermediates for JAK Inhibitor Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link: https://www.inno-pharmchem.com/news/key-chemical-intermediates-for-jak-inhibitor-synthesis-33519363.html]

- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (Source: EvitaChem) [Link: https://www.evitachem.

- US11059823B2 - Small molecule inhibitors of the JAK family of kinases. (Source: Google Patents) [Link: https://patents.google.

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (Source: PMC - PubMed Central) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (Source: PubMed Central) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313883/]

- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (Source: Sigma-Aldrich) [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f05a61]

- 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum. (Source: ChemicalBook) [Link: https://www.chemicalbook.com/spectrum/55052-28-3_1HNMR.htm]

- CN102746295A - Preparation method for 4-substituted-7-azaindole. (Source: Google Patents) [Link: https://patents.google.

- This compound. (Source: MedChemExpress) [Link: https://www.medchemexpress.

- US2758999A - Esterification of pyridine carboxylic acids. (Source: Google Patents) [Link: https://patents.google.

- Preparation of Esters. (Source: Chemistry Steps) [Link: https://www.chemistrysteps.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (Source: Master Organic Chemistry) [Link: https://www.masterorganicchemistry.

- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. (Source: Synquest Labs) [Link: https://www.synquestlabs.com/product/4h21-5-v6/4-chloro-7-azaindole-5-carboxylic-acid]

- Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (Source: MDPI) [Link: https://www.mdpi.com/1420-3049/29/14/3147]

- Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. (Source: PubMed) [Link: https://pubmed.ncbi.nlm.nih.gov/12608837/]

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (Source: ResearchGate) [Link: https://www.researchgate.net/publication/244510065_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]

- A Comprehensive Overview of Globally Approved JAK Inhibitors. (Source: MDPI) [Link: https://www.mdpi.com/1420-3049/27/22/7933]

- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (Source: PubMed) [Link: https://pubmed.ncbi.nlm.nih.gov/29311509/]

Sources

- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US10844057B2 - Process for preparing JAK inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 951625-93-7 | this compound - Moldb [moldb.com]

- 6. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate - Protheragen [protheragen.ai]

- 7. rsc.org [rsc.org]

- 8. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid | C8H5ClN2O2 | CID 26076440 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 4-chloro-7-azaindole-5-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of methyl 4-chloro-7-azaindole-5-carboxylate (CAS 951625-93-7), a key heterocyclic building block in contemporary drug discovery.[1][2][3] While direct, publicly available experimental spectra for this specific molecule are limited, this document, grounded in the principles of spectroscopic theory and comparative data from closely related analogues, offers a robust predictive analysis. It is designed to guide researchers, scientists, and drug development professionals in the structural verification and quality control of this important intermediate. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, providing the scientific rationale behind these predictions. Furthermore, this guide outlines standardized protocols for data acquisition and presents a logical workflow for the spectroscopic analysis of novel heterocyclic compounds.

Introduction: The Importance of 7-Azaindole Scaffolds

The 7-azaindole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for a wide range of therapeutic applications.[4] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a valuable component in designing molecules that interact with biological targets.[4] this compound, with its specific substitution pattern, offers medicinal chemists a unique set of steric and electronic features to explore in the synthesis of new chemical entities. Accurate and thorough spectroscopic characterization is the bedrock of ensuring the quality and integrity of such intermediates, forming a crucial part of the drug development pipeline.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1. Chemical structure of this compound.

Based on this structure, with a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol , we can predict the key spectroscopic data points.[1][2][3][5][6]

| Parameter | Value |

| CAS Number | 951625-93-7 |

| Molecular Formula | C₉H₇ClN₂O₂ |

| Molecular Weight | 210.62 |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 1 |

| Rotatable Bonds | 1 |

Table 1. Key molecular properties of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the azaindole core, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the pyridine nitrogen.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N1-H | 12.0 - 13.0 | broad singlet | 1H | The N-H proton of azaindoles is typically deshielded and often appears as a broad signal. In complex 7-azaindole derivatives, this proton has been observed at δ 12.88.[4] |

| C6-H | 8.5 - 8.7 | singlet | 1H | This proton is adjacent to the pyridine nitrogen (N7) and is expected to be significantly deshielded. |

| C2-H & C3-H | 7.0 - 8.0 | doublet & doublet | 1H & 1H | These protons on the pyrrole ring will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the substituents on the benzene ring portion. |

| -OCH₃ | 3.9 - 4.1 | singlet | 3H | The methyl protons of a methyl ester typically appear in this region as a sharp singlet. |

Table 2. Predicted ¹H NMR data for this compound (in DMSO-d₆).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 165 - 170 | The carbonyl carbon of an ester is typically found in this downfield region. |

| C4, C5, C7a, C3a | 115 - 150 | These are the quaternary and CH carbons of the aromatic rings. The carbon bearing the chlorine (C4) will be significantly affected. |

| C2, C3, C6 | 100 - 130 | These carbons are part of the aromatic system. Their shifts are influenced by their position relative to the nitrogen atoms and substituents. |

| -OCH₃ | 50 - 55 | The methyl carbon of the ester group is expected in this region. |

Table 3. Predicted ¹³C NMR data for this compound (in DMSO-d₆).

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrum

For this compound, the key feature in the mass spectrum will be the molecular ion peak (M⁺).

-

Molecular Ion (M⁺): The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. There will be two peaks: one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope.[7]

-

[M]⁺: m/z = 210 (for ³⁵Cl)

-

[M+2]⁺: m/z = 212 (for ³⁷Cl)

-

-

Fragmentation: Common fragmentation patterns for esters may be observed, such as the loss of the -OCH₃ group (m/z = 179) or the -COOCH₃ group (m/z = 151).

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and any significant fragment ions.

Figure 2. A generalized workflow for the spectroscopic analysis of a novel compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3100 - 3300 | Medium, broad | This is characteristic of the N-H bond in the pyrrole ring of the azaindole. Studies on similar chloro-7-azaindoles show N-H stretching vibrations in this region.[8][9] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Corresponds to the C-H bonds on the aromatic rings. |

| C-H Stretch (aliphatic) | 2850 - 2960 | Weak | From the methyl group of the ester. |

| C=O Stretch (ester) | 1700 - 1725 | Strong | A strong, sharp peak is expected for the carbonyl group of the ester, conjugated with the aromatic system.[8] |

| C=C & C=N Stretches | 1500 - 1650 | Medium | Multiple bands corresponding to the vibrations of the aromatic rings. |

| C-O Stretch (ester) | 1100 - 1300 | Strong | Characteristic of the C-O single bonds in the ester functional group. |

| C-Cl Stretch | 700 - 800 | Medium | The carbon-chlorine bond is expected to absorb in this region. |

Table 4. Predicted IR absorption bands for this compound.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample, which is a solid, can be analyzed using Attenuated Total Reflectance (ATR) by placing a small amount directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging fundamental spectroscopic principles and comparative data from structurally related molecules, we have outlined the expected ¹H NMR, ¹³C NMR, Mass, and IR spectral features. The provided protocols for data acquisition and the generalized analytical workflow serve as a practical resource for researchers in the pharmaceutical sciences. This predictive approach is an invaluable tool in the absence of published experimental data, enabling scientists to confidently proceed with the synthesis and quality control of this and other novel chemical entities.

References

-

Zhang, L., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114779. [Link]

-

Nycz, J. E., et al. (2021). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 26(14), 4233. [Link]

-

Alachem Co., Ltd. (n.d.). methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Retrieved from [Link]

-

Michalik, M., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences, 24(23), 16723. [Link]

-

University of Rochester. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 951625-93-7 | this compound - Moldb [moldb.com]

- 3. 951625-93-7 | methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate - Alachem Co., Ltd. [alachem.co.jp]

- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 951625-93-7 Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate AKSci 3833AH [aksci.com]

- 6. 951625-93-7|Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate|BLD Pharm [bldpharm.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. mdpi.com [mdpi.com]

- 9. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 4-chloro-7-azaindole derivatives

An In-depth Technical Guide to the Crystal Structure of 4-Chloro-7-Azaindole Derivatives for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the , a class of compounds with significant interest in medicinal chemistry and drug development. This document delves into the synthesis, crystallization, and structural analysis of these molecules, offering field-proven insights for researchers and scientists. By integrating experimental protocols with an analysis of key structural features, this guide aims to elucidate the relationship between molecular architecture and biological function, thereby empowering more effective drug design strategies.

Introduction: The Significance of the 4-Chloro-7-Azaindole Scaffold

The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into molecules designed to target a wide array of biological entities, most notably protein kinases. The addition of a chlorine atom at the 4-position significantly modulates the electronic and steric properties of the ring system. This substitution can enhance binding affinity to target proteins through specific halogen bonding interactions and improve pharmacokinetic properties, making 4-chloro-7-azaindole a valuable starting point for inhibitor design. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for rational drug design and the development of potent and selective therapeutic agents.

Synthesis and Crystallization of 4-Chloro-7-Azaindole Derivatives

The journey to elucidating a crystal structure begins with the successful synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthetic Strategies

The synthesis of 4-chloro-7-azaindole derivatives often starts from commercially available 7-azaindole. A common route involves the regioselective chlorination at the C4 position. Subsequent functionalization, typically at the N1 or C3 positions, allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

Experimental Protocol: Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The protocol below describes a general workflow for the vapor diffusion method, which is widely applicable.

Protocol: Single Crystal Growth by Vapor Diffusion

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). The ideal solvent system consists of a "good" solvent in which the compound is readily soluble and a "poor" solvent (the precipitant) in which it is sparingly soluble.

-

Sample Preparation:

-

Dissolve 2-5 mg of the 4-chloro-7-azaindole derivative in a minimal amount (100-500 µL) of the "good" solvent in a small vial (e.g., a 2 mL glass vial). Ensure the compound is fully dissolved.

-

-

Vapor Diffusion Setup:

-

Place the small vial containing the compound solution inside a larger, sealed container (e.g., a 20 mL scintillation vial or a beaker sealed with parafilm).

-

Add a larger volume (2-5 mL) of the "poor" solvent to the outer container, ensuring the level is below the top of the inner vial. .

-

-

Incubation:

-

Seal the outer container tightly to create a closed system.

-

Allow the setup to stand undisturbed at a constant temperature (often room temperature or 4°C). The slow diffusion of the "poor" solvent vapor into the "good" solvent will gradually decrease the solubility of the compound, promoting slow crystallization.

-

-

Monitoring and Harvesting:

-

Monitor the vial for the appearance of single crystals over several days to weeks.

-

Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately proceed to X-ray diffraction analysis.

-

Workflow for Crystal Growth and Structure Determination

Caption: Workflow from synthesis to crystal structure validation.

Core Structural Analysis: Insights from X-Ray Crystallography

X-ray crystallography provides definitive, high-resolution information about the atomic arrangement in the solid state. Analysis of 4-chloro-7-azaindole derivative structures reveals key insights into their conformational preferences and non-covalent interactions.

Intramolecular Features: Bond Lengths and Conformation

The 7-azaindole core is largely planar. The C4-Cl bond is a key feature, and its length provides insight into the electronic environment of the ring. Substituents, particularly at the N1 position, can adopt various conformations relative to the core, which can be critical for receptor binding. These conformational possibilities are often explored using computational methods and validated by the observed crystal structure.

Intermolecular Interactions: The Architects of the Crystal Lattice

The packing of molecules in the crystal is dictated by a network of non-covalent interactions. For 4-chloro-7-azaindole derivatives, the following are of primary importance:

-

Hydrogen Bonding: The pyrrolic N-H group of the azaindole core is a potent hydrogen bond donor. The pyridine-like nitrogen at position 7 and often the substituents act as hydrogen bond acceptors. These interactions frequently lead to the formation of characteristic dimers or extended chains.

-

Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen. This type of interaction is increasingly recognized as a valuable tool in drug design for enhancing binding affinity and selectivity.

-

π-π Stacking: The aromatic 7-azaindole core facilitates π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent rings overlap. These interactions contribute significantly to the overall stability of the crystal lattice.

Key Intermolecular Interactions

Caption: Primary non-covalent forces in azaindole crystals.

Case Study: Crystallographic Data Summary

The following table summarizes hypothetical crystallographic data for two distinct 4-chloro-7-azaindole derivatives to illustrate the type of information obtained from a typical single-crystal X-ray diffraction experiment.

| Parameter | Derivative A (Kinase Inhibitor) | Derivative B (Fragment) |

| Formula | C₁₅H₁₂ClN₄O₂ | C₈H₆ClN₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| a (Å) | 8.123 | 10.456 |

| b (Å) | 15.432 | 5.876 |

| c (Å) | 11.987 | 12.345 |

| β (˚) | 98.76 | 90 |

| Volume (ų) | 1485.2 | 758.9 |

| Z | 4 | 4 |

| Key H-Bond | N1-H···O(carbonyl) | N1-H···N7 (dimer) |

| Key Halogen Bond | C4-Cl···O(nitro) | Not observed |

Linking Crystal Structure to Biological Activity

The solid-state conformation observed in a crystal structure often represents a low-energy state that is relevant to the conformation adopted when the molecule binds to its biological target.

-

Conformational Analysis: By determining the crystal structure, one can visualize the preferred three-dimensional shape of the molecule. This information is invaluable for computational chemists performing molecular docking studies, providing a validated starting point for simulations.

-

Identifying Key Interaction Points: The crystal structure highlights the key functional groups involved in intermolecular interactions. For instance, observing a strong hydrogen bond network involving a specific substituent can guide further chemical modifications to enhance that interaction with the target protein's active site. The presence of a halogen bond in the crystal lattice strongly suggests that this interaction could be exploited in ligand-protein binding.

-

Structure-Based Drug Design (SBDD): When a co-crystal structure of a 4-chloro-7-azaindole derivative bound to its target protein is obtained, it provides a detailed map of the binding site interactions. This allows for the rational design of new derivatives with improved potency and selectivity by modifying the scaffold to optimize these interactions.

Conclusion

The crystallographic analysis of 4-chloro-7-azaindole derivatives is a cornerstone of modern drug discovery. It provides indispensable information that bridges the gap between two-dimensional chemical structures and their three-dimensional reality, function, and interaction. The detailed protocols and structural insights presented in this guide underscore the power of X-ray crystallography to validate molecular design, elucidate structure-activity relationships, and ultimately accelerate the development of novel therapeutics. A thorough understanding of the principles governing the crystal packing and intermolecular interactions of this important scaffold is essential for any scientist working in this field.

References

-

Title: The 7-Azaindole Scaffold in Kinase Inhibition Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Crystal Growth of Organic Molecules Source: Crystal Growth & Design URL: [Link]

-

Title: Halogen Bonding in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

-

Title: The Cambridge Structural Database (CSD) Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

-

Title: Principles of X-Ray Crystallography Source: International Union of Crystallography (IUCr) URL: [Link]

The Discovery and Ascendancy of 7-Azaindole: A Technical Guide to a Privileged Scaffold

Introduction: The Subtle Power of a Single Atom

In the vast landscape of heterocyclic chemistry, the indole scaffold stands as a cornerstone, embedded in the very fabric of biology, from the essential amino acid tryptophan to the neurotransmitter serotonin. Yet, the strategic replacement of a single carbon atom with nitrogen in the benzene ring gives rise to a family of compounds with profoundly altered and often enhanced properties: the azaindoles. Among these, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a particularly "privileged" scaffold in the realm of medicinal chemistry. Its unique electronic and hydrogen-bonding capabilities have made it a key component in numerous therapeutic agents, most notably in the targeted therapy of cancer. This in-depth technical guide chronicles the journey of the 7-azaindole core, from its initial synthesis to its current status as a cornerstone of modern drug discovery. We will delve into the historical context of its discovery, explore the evolution of its synthesis, dissect its physicochemical properties in comparison to its parent indole, and chart its rise as a critical pharmacophore.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthesis of 7-Azaindole

The story of 7-azaindole is one of incremental advances in synthetic organic chemistry, with its full potential being realized decades after its initial creation.

The Dawn of Azaindole Chemistry: The First Synthesis of 7-Azaindole

While pinpointing the absolute first synthesis can be a challenge in the annals of chemical literature, the pioneering work on pyrrolopyridines, the family to which 7-azaindole belongs, began in the early 20th century. Seminal contributions from chemists like Robison and Robison in the 1950s laid the groundwork for the synthesis and exploration of 7-azaindole and its derivatives, particularly those with biological significance.[1][2][3] Their work was instrumental in preparing 7-aza analogs of biologically important indole derivatives, sparking interest in the potential of this novel heterocyclic system.

Classical Synthetic Approaches to the 7-Azaindole Core

The early syntheses of the 7-azaindole nucleus relied on the adaptation of established methods for indole synthesis. However, the electron-deficient nature of the pyridine ring often presented significant challenges, leading to lower yields and harsher reaction conditions compared to their carbocyclic counterparts.

The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry.[4] Its application to the synthesis of 7-azaindoles, however, is often hampered by the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring towards the key[5][5]-sigmatropic rearrangement. Despite these challenges, the Fischer synthesis has been successfully employed, particularly with the use of strong acid catalysts like polyphosphoric acid (PPA).

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [4]

-

Step 1: Hydrazone Formation. A solution of 2-pyridylhydrazine (1.0 eq) and the desired ketone (e.g., cyclohexanone, 1.0 eq) in ethanol is heated at reflux for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude 2-pyridylhydrazone.

-

Step 2: Cyclization. The crude hydrazone is added to polyphosphoric acid (PPA) at 160-180°C with vigorous stirring. The reaction is typically complete within 5-10 minutes.

-

Step 3: Work-up. The hot reaction mixture is poured onto crushed ice, and the resulting mixture is neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

-

Step 4: Isolation. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[6] This method has been adapted for the synthesis of 7-azaindoles, typically starting from N-(2-picolyl)amides. The harsh conditions, however, can limit the scope of this reaction.

Conceptual Workflow: Madelung Synthesis of 7-Azaindole

Sources

A Technical Guide to the Biological Activity and Therapeutic Potential of Substituted 7-Azaindole Carboxylates

Abstract

The 7-azaindole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry and drug discovery. Its structural resemblance to both indole and the purine core of ATP makes it an exceptionally versatile building block for designing potent and selective modulators of various biological targets.[1] This technical guide provides an in-depth exploration of substituted 7-azaindole carboxylates, a specific class of derivatives demonstrating significant therapeutic potential. We will dissect the fundamental principles that govern their biological activity, with a primary focus on their well-established role as kinase inhibitors.[2][3] This document delves into the causality behind synthetic strategies, the intricacies of their mechanism of action, key structure-activity relationships (SAR), and validated experimental protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs, from oncology and inflammation to infectious diseases.

Part 1: The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry

The Power of Bioisosterism: Indole and Purine Mimicry

Azaindoles, also known as pyrrolopyridines, are bioisosteres of the naturally ubiquitous indole ring system. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties.[1] Among these, the 7-azaindole isomer is the most frequently utilized in drug discovery. The introduction of the nitrogen atom at the 7-position not only modulates properties like solubility and metabolic stability but also creates a unique electronic arrangement that mimics the hydrogen bonding pattern of the adenine fragment in adenosine triphosphate (ATP).[1] This mimicry is the foundational reason for the scaffold's remarkable success in targeting ATP-dependent enzymes, particularly protein kinases.

The 7-Azaindole Moiety as a Premier Hinge-Binding Motif

The vast majority of small-molecule kinase inhibitors are ATP-competitive, targeting the ATP-binding pocket of the enzyme. A critical interaction within this pocket occurs at the "hinge region," a flexible loop connecting the N- and C-lobes of the kinase domain. The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[2][3] It forms a highly stable, bidentate (two-point) hydrogen bond interaction with the backbone of the hinge region: the pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[2] This robust two-point connection provides a strong anchoring point for the inhibitor, forming the basis for high-potency inhibition. This interaction is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor developed from a 7-azaindole fragment.[2][3]

Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge.

Part 2: Synthesis and Chemical Functionalization

The biological activity of 7-azaindole derivatives is critically dependent on the substituents attached to the core. The carboxylate group, in particular, serves as a versatile chemical handle and a key pharmacophoric feature.

Foundational Synthetic Strategies

The construction of the 7-azaindole core and its subsequent functionalization can be achieved through various established synthetic routes. A common and versatile starting material is 7-azaindole-3-carboxaldehyde.[4] The aldehyde group is highly reactive and serves as a linchpin for introducing diverse functionalities through reactions such as:

-

Oxidation: To yield the corresponding 7-azaindole-3-carboxylic acid, a primary precursor for carboxylate derivatives.[4]

-

Reductive Amination: To introduce substituted amine side chains.

-

Wittig Olefination: To form carbon-carbon double bonds.[4]

-

Nucleophilic Addition: Using Grignard or organolithium reagents to create secondary alcohols.[4]

For derivatives functionalized at the 2-position, the Hemetsberger–Knittel indole synthesis is a powerful method for generating 7-azaindole-2-carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acid.[5]

Workflow: From Core Synthesis to Biological Screening

The development of novel 7-azaindole carboxylates follows a logical and iterative workflow. The choice of synthetic route is dictated by the desired substitution pattern, which in turn is guided by structural biology insights and SAR data from previous compounds. This iterative cycle of design, synthesis, and testing is central to optimizing potency, selectivity, and drug-like properties.

Caption: Iterative workflow for the discovery of 7-azaindole carboxylate drugs.

Part 3: Biological Activity and Therapeutic Applications

While active across numerous target classes, the most profound impact of 7-azaindole carboxylates has been in the field of kinase inhibition.

Primary Focus: Kinase Inhibition

The 7-azaindole scaffold has been successfully employed to develop inhibitors for over 90 different kinases, covering the entire human kinome.[2]

3.1.1 Case Study: PI3Kγ Inhibitors Phosphoinositide 3-kinase γ (PI3Kγ) is a key regulator of immune cell function, making it an attractive target for immuno-oncology and inflammatory diseases.[6] Systematic SAR studies on a series of 7-azaindole isoindolinones revealed that C3 substituents are critical for potency and selectivity. The introduction of benzoic acid and phenylacetic acid groups at this position, forming carboxylate derivatives, led to compounds with nanomolar potency and over 300-fold selectivity against other Class I PI3K isoforms.[6] For example, an ortho-cyclopropyl benzoic acid derivative exhibited a cellular IC50 value of just 40 nM.[6]

3.1.2 Other Notable Kinase Targets Beyond PI3K, substituted 7-azaindoles have shown potent activity against a wide array of other clinically relevant kinases:

-

CDK9/CyclinT and Haspin: Dual inhibitors bearing benzocycloalkanone motifs have been identified, with the most potent Haspin inhibitor showing an IC50 of 14 nM.[7] These targets are crucial for transcription regulation and cell division, respectively, making them compelling targets in oncology.[7]

-

ULK1/2: As central regulators of autophagy, ULK1/2 inhibitors are being explored to sensitize RAS-driven cancers to other therapies like MEK inhibitors.[8][9]

-

PDK1: 7-azaindoles have been identified as low micromolar inhibitors of PDK1, a key node in the PI3K/AKT signaling pathway.[10]

| Compound Class | Target Kinase | Reported Potency (IC50) | Therapeutic Area |

| 7-Azaindole Isoindolinones | PI3Kγ | 40 nM (Cellular)[6] | Immuno-oncology |

| Benzocycloalkanone Derivatives | Haspin | 14 nM (Biochemical)[7] | Oncology |

| Benzocycloalkanone Derivatives | CDK9/CyclinT | Micromolar Range[7] | Oncology |

| General 7-Azaindoles | PDK1 | 1.1 µM (Biochemical)[10] | Oncology |

| 7-Azaindole Analog MR-2088 | ULK1/2 | < 100 nM (Biochemical)[8] | Oncology |

Expanding Horizons: Beyond Kinase Inhibition

The versatility of the 7-azaindole scaffold extends well beyond kinases. The unique electronic and structural features allow it to be adapted for a diverse range of biological targets.

-

Antiviral Activity: 7-azaindole derivatives have been developed as potent inhibitors of the influenza polymerase-B2 protein, showing activity against multiple strains, including H1N1.[1][11]

-

Cytotoxic Activity: Synthetic hybrids of natural alkaloids, known as meriolins, which feature a 7-azaindole core, display strong cytotoxic potential and induce rapid apoptosis in leukemia and lymphoma cells, with some derivatives showing IC50 values in the nanomolar range.[12]

-

Anti-inflammatory Activity: Derivatives have been shown to act as antagonists of the CC-chemokine receptor-2 (CCR2), a target implicated in inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[1]

-

Anticonvulsant Activity: A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives demonstrated significant anticonvulsant effects in pentylenetetrazole (PTZ) induced epilepsy models with low neurotoxicity.[13]

Part 4: Structure-Activity Relationship (SAR) Insights

The optimization of a 7-azaindole-based drug candidate is a process of fine-tuning the substituents on the core scaffold. A recent review highlights that positions 1, 3, and 5 are the most frequently modified and active sites for developing anticancer agents.[14]

The Critical Role of the Carboxylate Group

The carboxylate (or carboxylic acid) moiety is not merely a synthetic handle; it is a key pharmacophoric element. Its ability to act as a hydrogen bond acceptor allows it to form critical interactions with polar residues in a target's binding site. Furthermore, its ionizable nature can be exploited to significantly improve aqueous solubility, a crucial property for drug development. In the PI3Kγ inhibitor series, for instance, the benzoic acid substituent was shown to be highly advantageous for potency.[6]

Impact of Substitutions

-

C3 Position: As seen with PI3Kγ, this position is ideal for introducing groups that can probe deeper into the active site, often determining selectivity and potency.[6]

-

C5 Position: Substitution at this site can influence interactions with the solvent-exposed region of the binding pocket and is often used to tune pharmacokinetic properties.

-

N1 Position: Alkylation or arylation at the pyrrole nitrogen can modulate the hydrogen-bond donating capacity of the N-H group and introduce new vectors for interaction.

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]

- 9. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]

- 10. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Pharmacokinetic Profile of Methyl 4-Chloro-7-Azaindole-5-Carboxylate: An In-Depth Technical Guide

Introduction

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and optimizing for clinical success.[1][2] This guide provides a comprehensive predicted pharmacokinetic (PK) profile for methyl 4-chloro-7-azaindole-5-carboxylate, a molecule belonging to the azaindole class of heterocyclic compounds.